(1S,5R)-3-(1-benzylpyrazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-3-(1-benzylpyrazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of diazabicyclo compounds, which are characterized by their bicyclic structure containing nitrogen atoms. The presence of a benzylpyrazole moiety and a propyl group further enhances its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,5R)-3-(1-benzylpyrazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multi-step organic reactions. The initial step often includes the formation of the diazabicyclo nonane core, followed by the introduction of the benzylpyrazole and propyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and scale-up processes. The use of automated reactors and precise control of temperature, pressure, and reagent flow rates are crucial to achieving consistent quality and efficiency in large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylpyrazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, (1S,5R)-3-(1-benzylpyrazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and receptor binding. It can serve as a probe in biochemical assays to investigate the function of specific proteins and enzymes.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including neurological disorders and infections.
Industry: Industrially, the compound’s reactivity and stability make it suitable for use in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other advanced materials to enhance their properties.
Mechanism of Action
The mechanism of action of (1S,5R)-3-(1-benzylpyrazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpyrazole moiety is likely responsible for binding to these targets, while the diazabicyclo nonane core provides structural stability and facilitates the compound’s overall activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine, used in organic synthesis and pharmaceuticals.
Steviol Glycoside: A natural compound with a similar structural complexity, known for its sweetening properties.
Uniqueness: (1S,5R)-3-(1-benzylpyrazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one stands out due to its unique combination of a diazabicyclo nonane core and a benzylpyrazole moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,5R)-3-(1-benzylpyrazole-4-carbonyl)-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-2-10-25-19-9-8-17(21(25)27)13-23(15-19)20(26)18-11-22-24(14-18)12-16-6-4-3-5-7-16/h3-7,11,14,17,19H,2,8-10,12-13,15H2,1H3/t17-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLONCZHWZQKHFQ-PKOBYXMFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=CN(N=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=CN(N=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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